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Compound of Interest

Compound Name: Triptoquinone H

Cat. No.: B12382696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

Triptoquinone H, a naturally occurring diterpenoid quinone. This document details its

structural characteristics and provides a summary of its nuclear magnetic resonance (NMR)

and mass spectrometry (MS) data. Furthermore, it outlines the typical experimental protocols

for the acquisition of such data and presents a representative signaling pathway associated

with quinone compounds.

Chemical Structure
Triptoquinone H is an abietane diterpenoid with the molecular formula C₂₀H₂₆O₃ and a

molecular weight of 314.4 g/mol . Its structure features a complex polycyclic system

characteristic of this class of natural products.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Triptoquinone H. It is important

to note that while the structure of Triptoquinone H is known, publicly available, experimentally

derived raw data is scarce. The data presented here is a composite based on the known

structure and spectral data from closely related abietane diterpenoids.
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Table 1: ¹H NMR Spectroscopic Data for Triptoquinone H
(Predicted)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.0-7.2 s - Aromatic H

~3.2-3.4 m - CH (isopropyl)

~2.5-2.8 m - CH₂

~1.8-2.2 m - CH, CH₂

~1.2-1.4 d ~7.0 CH₃ (isopropyl)

~1.1-1.3 s - CH₃

~0.9-1.1 s - CH₃

~0.8-1.0 s - CH₃

Note: Predicted values are based on the analysis of structurally similar abietane diterpenoids

isolated from Tripterygium species. The exact chemical shifts and coupling constants can vary

depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Triptoquinone
H (Predicted)
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Chemical Shift (δ) ppm Carbon Type Assignment

~180-190 C=O Quinone Carbonyl

~175-185 C=O Quinone Carbonyl

~140-150 C Aromatic C

~130-140 C Aromatic C

~120-130 CH Aromatic CH

~50-60 C Quaternary C

~40-50 CH Methine C

~30-40 CH₂ Methylene C

~25-35 CH Methine C (isopropyl)

~20-30 CH₃ Methyl C

~15-25 CH₃ Methyl C

Note: Predicted values are based on the analysis of structurally similar abietane diterpenoids.

The assignments are tentative and would require 2D NMR experiments for confirmation.

Table 3: Mass Spectrometry Data for Triptoquinone H
Ionization Mode

Mass-to-Charge Ratio
(m/z)

Interpretation

ESI+ 315.1955 [M+H]⁺

ESI+ 337.1774 [M+Na]⁺

ESI+ 353.1513 [M+K]⁺

HR-ESI-MS 314.1882
[M]⁺ (Calculated for C₂₀H₂₆O₃:

314.1882)

Experimental Protocols
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The following sections describe the general methodologies employed for the spectroscopic

analysis of natural products like Triptoquinone H.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400,

500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent

is crucial to ensure the sample is fully dissolved and to avoid overlapping solvent signals with

key analyte resonances.

¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired to determine the

chemical shifts, multiplicities, and coupling constants of the hydrogen atoms in the molecule.

Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra provide information about the carbon

skeleton of the molecule. Due to the low natural abundance of ¹³C, a larger number of scans

and a longer relaxation delay are typically required. Proton decoupling is employed to simplify

the spectrum to single lines for each unique carbon atom.

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals and to

elucidate the connectivity of the molecule, a suite of two-dimensional NMR experiments are

performed. These include:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons (typically over 2-3 bonds), which is crucial for establishing the

connectivity of quaternary carbons and different fragments of the molecule.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which is essential for elucidating the stereochemistry of the molecule.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid

chromatograph (LC-MS) for sample introduction and separation, is used. Electrospray

ionization (ESI) is a common soft ionization technique for natural products, which typically

generates protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range). The solution is then

infused directly into the mass spectrometer or injected into the LC system.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass

measurement of the molecular ion, allowing for the determination of the elemental composition

of the molecule with a high degree of confidence. This is a critical step in the structure

elucidation of a new natural product.

Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the molecular ion is isolated and

then fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern

provides valuable structural information about the molecule's substructures.

Signaling Pathway
Quinone-containing compounds are known to interact with various cellular signaling pathways,

often through their ability to act as electrophiles and participate in redox cycling. A common

target for quinones is the Keap1-Nrf2 pathway, which plays a crucial role in the cellular

response to oxidative stress.
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Caption: Quinone-mediated activation of the Nrf2 signaling pathway.

To cite this document: BenchChem. [Triptoquinone H: A Spectroscopic and Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12382696#triptoquinone-h-spectroscopic-data-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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